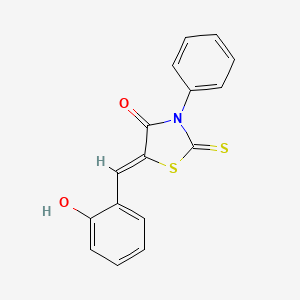![molecular formula C20H12N2O2 B11705801 15-Acetyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaen-11-one CAS No. 21357-90-4](/img/structure/B11705801.png)
15-Acetyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaen-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-Acetyl-3,10-diazapentacyclo[107102,1004,9016,20]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaen-11-one is a complex organic compound characterized by its unique pentacyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 15-Acetyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaen-11-one typically involves multi-step organic reactions. The process often starts with the formation of the core pentacyclic structure through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes rigorous purification steps, such as recrystallization and chromatography, to achieve high purity levels required for its applications .
Análisis De Reacciones Químicas
Types of Reactions
15-Acetyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaen-11-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
15-Acetyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaen-11-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 15-Acetyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaen-11-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound’s unique structure allows it to bind to specific enzymes or receptors, altering their activity and influencing cellular processes .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
21357-90-4 |
|---|---|
Fórmula molecular |
C20H12N2O2 |
Peso molecular |
312.3 g/mol |
Nombre IUPAC |
15-acetyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaen-11-one |
InChI |
InChI=1S/C20H12N2O2/c1-11(23)12-9-10-15-18-13(12)5-4-6-14(18)19-21-16-7-2-3-8-17(16)22(19)20(15)24/h2-10H,1H3 |
Clave InChI |
YTRBMKKIWQIJKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C2C=CC=C3C2=C(C=C1)C(=O)N4C3=NC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705722.png)


![(4E)-5-amino-4-[2-(3-nitrobiphenyl-4-yl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705752.png)

![N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]butanamide](/img/structure/B11705775.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11705778.png)
![N-{4-[(2E)-2-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]phenyl}-N-methylacetamide](/img/structure/B11705783.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B11705785.png)
![3',3'-Dimethyl-6-nitro-1'-octyl-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B11705786.png)

![Ethyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11705798.png)


